REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[F:22][C:23]1[CH:32]=[CH:31][C:30]([C:33]([F:36])([F:35])[F:34])=[CH:29][C:24]=1C(OC)=O>C1COCC1.Cl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([C:24]2[CH:29]=[C:30]([C:33]([F:35])([F:36])[F:34])[CH:31]=[CH:32][C:23]=2[F:22])=[O:11])=[CH:6][CH:7]=1 |f:1.2|
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Name
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|
Quantity
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2.074 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)CC(=O)O
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Name
|
|
Quantity
|
33 mL
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Type
|
reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
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|
Quantity
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16 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.93 mL
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Type
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reactant
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Smiles
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FC1=C(C(=O)OC)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
16 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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300 mL
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Type
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solvent
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Smiles
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Cl
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Type
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CUSTOM
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Details
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the solution was stirred for five minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the solution was stirred at −78° C. for five hours
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Duration
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5 h
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Type
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EXTRACTION
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Details
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then extracted twice with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by silica gel chromatography
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Type
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WASH
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Details
|
eluting with 0-50% DCM/hexanes
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Reaction Time |
5 min |
Name
|
|
Type
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product
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Smiles
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ClC1=CC=C(C=C1)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |